molecular formula C18H18N2O6S B509105 N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-51-2

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509105
CAS No.: 663168-51-2
M. Wt: 390.4g/mol
InChI Key: XETDBMBKISFZKN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O6S and its molecular weight is 390.4g/mol. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, with the CAS number 663168-51-2, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C18H18N2O6SC_{18}H_{18}N_{2}O_{6}S, and it possesses a complex structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features:

  • Molecular Weight : 390.41 g/mol
  • Functional Groups : It includes a dimethoxyphenyl group and a benzisothiazole moiety, which are often associated with various biological activities.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its antimicrobial properties and potential as an inhibitor for specific enzymes. The following sections detail findings from various studies.

Antimicrobial Activity

A study evaluated a series of benzisothiazole derivatives for antimicrobial properties. Although specific data on this compound was not isolated in the literature, compounds with similar structures demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against pathogens including both Gram-positive and Gram-negative bacteria .

Case Study 1: Synthesis and Antimicrobial Evaluation

A synthesis study involving related benzisothiazole compounds reported that many derivatives exhibited promising antimicrobial activity. The best-performing compounds were further analyzed through molecular docking studies to elucidate their interaction with target proteins . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Computational Docking and Drug-Like Properties

Computational studies have been employed to assess the drug-like properties of synthesized benzisothiazole derivatives. These studies indicated favorable pharmacokinetic profiles for several compounds, suggesting that modifications could lead to improved therapeutic agents .

Data Summary Table

Property Value
CAS Number 663168-51-2
Molecular Formula C18H18N2O6S
Molecular Weight 390.41 g/mol
Antimicrobial Activity (MIC) 10.7 - 21.4 μmol/mL (similar compounds)
Enzyme Inhibition (IC50) Micromolar range (similar compounds)

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-25-12-7-8-14(15(11-12)26-2)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)27(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETDBMBKISFZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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